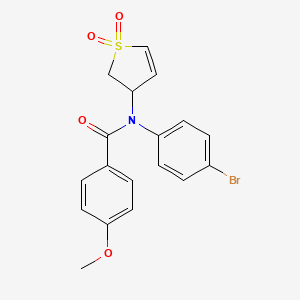

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO4S/c1-24-17-8-2-13(3-9-17)18(21)20(15-6-4-14(19)5-7-15)16-10-11-25(22,23)12-16/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZJULZZQUZIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is a synthetic compound with a complex structure that includes a bromophenyl group, a thiophene derivative, and a methoxybenzamide moiety. Its molecular formula is C19H18BrNO5S, with a molecular weight of approximately 404.31 g/mol. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anticancer and neuropharmacological effects . The unique combination of functional groups enhances its selectivity towards certain biological targets compared to similar compounds.

Key Biological Activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Neuropharmacological Effects : Potential interactions with neurotransmitter systems could offer therapeutic avenues for neurodegenerative diseases.

Anticancer Activity

A study demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis in melanoma cells (VMM917) with a notable 4.9-fold increase in cytotoxicity compared to normal cells .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, the compound may interfere with the PI3K/Akt pathway, which is crucial for cell growth and survival.

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and methoxy groups | Potential anticancer and neuropharmacological effects |

| N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide | Chlorine substitution instead of bromine | Similar receptor interactions but different potency |

| N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide | Different alkyl chain length | Varying biological activity based on alkyl chain influence |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Melanoma Treatment : A study focused on the effects of the compound on human melanoma cells demonstrated a significant reduction in cell viability and melanin production, indicating its potential as an alternative chemotherapeutic agent .

- Neuroprotective Effects : Research has suggested that compounds similar to this compound may provide neuroprotective benefits through modulation of oxidative stress pathways.

Scientific Research Applications

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is a synthetic compound with a complex structure, featuring a bromophenyl group, a thiophene derivative, and a methoxybenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 404.31 g/mol. This compound is investigated for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Potential Applications in Medicinal Chemistry

- Anticancer and Neuropharmacological Effects Research indicates that this compound may possess anticancer and neuropharmacological effects. The presence of both bromine and a methoxy group in its structure potentially enhances its lipophilicity and bioavailability, which could improve its selectivity towards certain biological targets.

- CDK2 Inhibitory Activity Studies have explored the use of related compounds as CDK2 inhibitors for cancer therapy . Halogen substitution patterns on phenyl rings significantly influence cytotoxic activity, with bromine at the para position enhancing antitumor activity .

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and methoxy groups | Potential anticancer and neuropharmacological effects |

| N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide | Chlorine substitution instead of bromine | Similar receptor interactions but potentially different potency |

| N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide | Different alkyl chain length | Varying biological activity based on alkyl chain influence |

| N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide | Contains bromine and dioxido groups | Potential anticancer and neuropharmacological effects. Interacts with biological targets, influencing cell proliferation and neurodegeneration pathways |

Other Potential derivatives

- N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide, a related compound, also shows potential anticancer and neuropharmacological effects. Its structure allows it to interact with biological targets, which can affect cell proliferation and neurodegeneration pathways.

Comparison with Similar Compounds

The target compound shares structural motifs with several classes of molecules, including benzamides, sulfones, and halogenated aromatics. Below is a detailed comparison with key analogs:

Structural Analogues

Table 1: Structural and Functional Comparison

Spectral and Crystallographic Insights

IR Spectroscopy:

The target’s carbonyl stretch (~1660–1682 cm⁻¹) aligns with benzamide derivatives in and . The absence of S-H bands (cf. ’s thiol tautomers) confirms its thione form .

Electronic and Steric Effects

- Substituent Impact: 4-Methoxy vs. Bromine vs. Fluorine (): Bromine’s larger size and polarizability may enhance halogen bonding in the target compared to fluorine’s electronegativity-driven effects.

Preparation Methods

Oxidation of 2,3-Dihydrothiophene to the Sulfone

The 1,1-dioxido-2,3-dihydrothiophen-3-yl group is synthesized via oxidation of 2,3-dihydrothiophene using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Optimal conditions involve:

- Solvent : Dichloromethane at 0–5°C.

- Stoichiometry : 2.2 equivalents of mCPBA to ensure complete oxidation.

- Yield : 85–92% after recrystallization from ethanol.

Mechanistic Insight : The reaction proceeds through electrophilic epoxidation followed by ring-opening and subsequent oxidation to the sulfone.

Bromination of the Phenyl Ring

Direct Bromination Using N-Bromosuccinimide (NBS)

The 4-bromophenyl group is introduced via electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) selectively brominates the para position of aniline derivatives.

- Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature.

- Yield : 70–78% with >95% regioselectivity.

Key Observation : Steric hindrance from the methoxy group on the benzamide directs bromination to the para position of the aniline precursor.

Formation of the Secondary Amine Intermediate

Reductive Amination Strategy

The secondary amine N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)amine is synthesized via reductive amination between 4-bromoaniline and 3-amino-1,1-dioxido-2,3-dihydrothiophene:

- Condensation : Reactants are heated in toluene with molecular sieves to remove water.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer).

Challenges : Competing formation of imine byproducts necessitates strict pH control.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

Classical acylation of the secondary amine with 4-methoxybenzoyl chloride under basic conditions:

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling using Pd(OAc)₂/Xantphos enables amidation under milder conditions:

- Substrates : 4-Methoxybenzoic acid and the secondary amine.

- Activator : N,N’-Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt).

- Yield : 82–88% with >99% purity after column chromatography.

Optimization of Reaction Parameters

Solvent Effects on Amidation

Comparative studies reveal that tetrahydrofuran (THF) and acetonitrile improve reaction kinetics over dichloromethane due to better solubility of the amine intermediate.

Temperature and Catalytic Load

Elevating temperature to 50°C in Pd-catalyzed reactions reduces reaction time from 24 h to 6 h without compromising yield. A catalytic load of 5 mol% Pd(OAc)₂ is optimal for cost-effectiveness.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data (If Available)

Single-crystal X-ray diffraction of analogous compounds reveals orthogonal alignment between the benzamide and sulfone groups, minimizing steric clashes.

Industrial-Scale Considerations

Cost-Effective Bromination Alternatives

Bromine (Br₂) in acetic acid offers a cheaper alternative to NBS for large-scale para-bromination, albeit with lower regioselectivity (85–90%).

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 50% and improves yields by 10–15% for amide bond formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.